molecular formula C7H14N2 B14889752 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine

3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B14889752
M. Wt: 126.20 g/mol
InChI Key: SCSCNFUGABXWJA-UHFFFAOYSA-N
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Description

3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for benzene rings due to its ability to enhance the physicochemical properties of drug molecules .

Preparation Methods

Chemical Reactions Analysis

3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

  • 3-(Dimethylaminomethyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-Phenylbicyclo[1.1.1]pentan-1-amine

These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their chemical properties and applications. The unique feature of this compound is its methylaminomethyl group, which can enhance its solubility and reactivity compared to other derivatives .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-(methylaminomethyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-7(8,3-6)4-6/h9H,2-5,8H2,1H3

InChI Key

SCSCNFUGABXWJA-UHFFFAOYSA-N

Canonical SMILES

CNCC12CC(C1)(C2)N

Origin of Product

United States

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